2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile
Overview
Description
“2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile” is a complex organic compound. It contains a pyridinyl group, which is a six-membered ring with one nitrogen atom, and a malononitrile group, which is a nitrile derivative of malonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinyl and malononitrile groups would likely influence its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridinyl group might undergo reactions typical of aromatic compounds, while the malonitrile group might participate in reactions typical of nitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Chemical Synthesis and Derivatives
- A study by Mittelbach and Junek (1982) explored the reaction of malononitrile with dimethylformamide and phosphorus oxychloride, leading to the creation of various pyridine derivatives, including those similar to the compound (Mittelbach & Junek, 1982).
Alzheimer's Disease Diagnostics
- Škofic et al. (2005) demonstrated the conversion of the ethylidenemalononitrile side-chain in a related compound into a substituted pyridine ring, which is used in positron emission tomography for diagnosing Alzheimer's Disease (Škofic et al., 2005).
- Shoghi-Jadid et al. (2002) utilized a derivative of this compound, [18F]FDDNP, in PET scans to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's Disease patients' brains (Shoghi-Jadid et al., 2002).
Antimicrobial Applications
- A study by Behbehani et al. (2011) showed that 2-arylhdrazononitriles, structurally related to the compound, have significant antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Heterocyclic Synthesis
- The work of Elmaati et al. (2003) indicated the use of similar compounds in the creation of new heterocyclic systems, highlighting the versatility of these compounds in chemical synthesis (Elmaati et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3E)-3-[(6-chloropyridin-2-yl)hydrazinylidene]-1-(dimethylamino)propylidene]propanedinitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6/c1-20(2)11(10(8-15)9-16)6-7-17-19-13-5-3-4-12(14)18-13/h3-5,7H,6H2,1-2H3,(H,18,19)/b17-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIIKOKRLBOYPN-REZTVBANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NNC1=NC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/NC1=NC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.